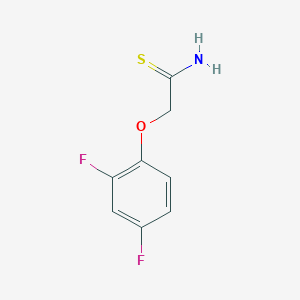

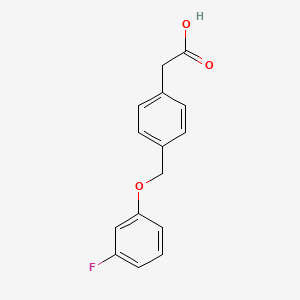

![molecular formula C7H9N3S B1345308 (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine CAS No. 933698-24-9](/img/structure/B1345308.png)

(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

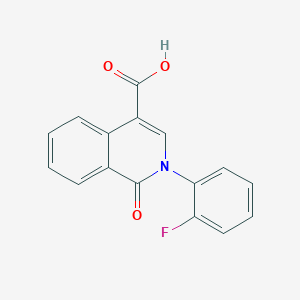

The compound "(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine" is a derivative of imidazo[2,1-b]thiazole, a heterocyclic scaffold that has garnered interest due to its presence in various natural and biologically active compounds. These derivatives exhibit a broad spectrum of biological activities, including immunosuppressive, inotropic, and antiallergic properties .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been explored through various methods. One approach involves a one-pot, four-component reaction using 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride, yielding moderate to good results . Another method includes the cyclocondensation of 2-acetyl benzimidiazoles with thiourea to produce novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which have shown promising antimicrobial activity . Additionally, controlled microwave heating has been employed for the efficient synthesis of related imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by the fusion of an imidazole ring and a thiazole ring. This bicyclic system provides a rigid framework that can interact with various biological targets. The presence of substituents on the core structure can significantly influence the compound's biological activity and physicochemical properties .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions. For instance, 2-methyl-5,6-diphenyl-2,3-dihydro-imidazo[2,1-b]thiazol-3-one reacts with amines or hydrazines to yield corresponding amides or hydrazides. These intermediates can further react with aromatic aldehydes to form hydrazones or couple with aryldiazonium salts to produce arylazo derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their heterocyclic structure and the nature of their substituents. While specific data on "(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine" is not provided, related compounds have been synthesized in moderate to good yields and are characterized by their spectral data. The synthesis methods aim to overcome disadvantages such as low yield and difficult isolation of the target product . The antimicrobial activity of some derivatives has been compared to standard drugs, indicating their potential as therapeutic agents .

Scientific Research Applications

Synthetic Advances

Novel imidazo[2,1-b]thiazol-5-amine derivatives have been innovatively synthesized using a one-pot, four-component reaction. This synthesis involved 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides, showcasing a broad tolerance to aromatic aldehydes with various substituents. The synthesis yielded moderate to good results, marking a significant advancement in the chemical synthesis of imidazo[2,1-b]thiazol derivatives (Mahdavi et al., 2012).

Enhanced Synthetic Methods

A regioselective synthesis method was developed for creating derivatives like 3-aryl imidazo[1,2-a]pyridines and 5-aryl imidazo[2,1-b]thiazoles. This method, using phenacyl bromide and heterocyclic amine in the presence of DABCO under aqueous conditions, emphasized features like aqueous reaction medium, regioselectivity, and high yield of products, marking it as an environmentally favorable approach in synthetic chemistry (Bangade et al., 2013).

Catalytic Synthesis Innovations

The PdI2/KI-catalyzed oxidative aminocarbonylation process led to the selective conversion of 2-prop-2-ynylsulfanyl-3 H-benzimidazolium salts into 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides. This process involved a unique oxidative aminocarbonylation/heterocyclization method, showcasing the versatility of catalytic processes in creating functionalized benzimidazothiazoles (Veltri et al., 2016).

Biological and Pharmacological Applications

Antimicrobial Activity

Imidazo[2,1-b][1,3]thiazole derivatives were synthesized and displayed promising antimicrobial activities. The synthesis of these derivatives involved the reaction of 1-(1-benzofuran-2-yl)-2-bromoethanones with 4-phenyl-1,3-thiazol-2-amines, and the compounds showed significant potential in antimicrobial applications (Shankerrao et al., 2017).

Anti-cancer and Antioxidant Potential

A series of imidazo (2, 1-b) Thiazole derivatives were synthesized and showed remarkable anti-cancer and antioxidant activities. The compounds were tested for their antioxidant activity, and some demonstrated promising cytotoxic activity against kidney cancer, indicating their potential in cancer treatment and antioxidant applications (Hussein & Al-lami, 2022).

Anticoccidial Agents

Novel 5,6-diarylimidazo[2,1-b][1,3]thiazoles with an amine substituent at the 2-position showed significant potency as anticoccidial agents in both in vitro and in vivo assays. The compounds demonstrated subnanomolar in vitro activity and broad-spectrum in vivo potency, suggesting their utility as potent anticoccidial agents (Scribner et al., 2008).

Safety And Hazards

Future Directions

The future directions for research on “(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine” and related compounds are likely to involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities exhibited by imidazole derivatives, these compounds are likely to continue to be a focus of research in medicinal chemistry .

properties

IUPAC Name |

2-imidazo[2,1-b][1,3]thiazol-6-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c8-2-1-6-5-10-3-4-11-7(10)9-6/h3-5H,1-2,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVWZBGJWWXEDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=CN21)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)

![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)

![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)

![2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1345249.png)